N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride is systematically named according to IUPAC guidelines as follows:
- Base component : Piperazine-1-sulfonamide, where the sulfonamide group (-SO₂NH₂) is attached to the nitrogen atom at position 1 of the piperazine ring.
- Substituent : A prop-2-yn-1-yl group (-CH₂C≡CH) is bonded to the sulfonamide nitrogen.
- Counterion : Hydrochloride (HCl), formed via protonation of the piperazine nitrogen.
The structural formula (Figure 1) comprises a six-membered piperazine ring with one nitrogen atom linked to the sulfonamide group and the other nitrogen protonated by hydrochloric acid. The sulfonamide nitrogen is further substituted with a propargyl group, introducing a terminal alkyne moiety. The SMILES notation is C#CCNS(=O)(=O)N1CCNCC1.Cl, which encodes the connectivity of atoms and functional groups.
Key Structural Features:
- Piperazine core : A saturated heterocycle with two nitrogen atoms at positions 1 and 4.
- Sulfonamide group : Provides hydrogen-bonding capacity and modulates electronic properties.
- Propargyl substituent : Introduces a reactive alkyne group for potential derivatization.
- Hydrochloride salt : Enhances aqueous solubility via ionic interactions.
CAS Registry Number and Molecular Formula Analysis
The compound is uniquely identified by its CAS Registry Number 1258640-72-0 , which distinguishes it from structurally similar molecules. Its molecular formula, C₇H₁₄ClN₃O₂S , reflects the following atomic composition:
| Element | Quantity | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| C | 7 | 84.07 |
| H | 14 | 14.11 |
| Cl | 1 | 35.45 |
| N | 3 | 42.02 |
| O | 2 | 32.00 |
| S | 1 | 32.07 |
| Total | - | 239.72 |
The hydrochloride counterion contributes Cl⁻ and H⁺ , increasing the compound’s polarity and solubility in polar solvents. The molecular weight of 239.72 g/mol aligns with the stoichiometry of the free base (C₇H₁₃N₃O₂S, MW 203.27 g/mol) plus HCl (36.46 g/mol).
Salt Formation Rationale: Hydrochloride Counterion Considerations
Hydrochloride salt formation is a strategic modification to improve the physicochemical properties of the parent compound. The rationale for selecting HCl as the counterion includes:
Enhanced Solubility
- The free base form of N-(prop-2-yn-1-yl)piperazine-1-sulfonamide has limited aqueous solubility due to its nonpolar propargyl group and piperazine ring.
- Protonation of the piperazine nitrogen by HCl converts the neutral amine into a positively charged ammonium ion, enabling ion-dipole interactions with water.
- Comparative studies on analogous compounds show hydrochloride salts exhibit 13–14-fold higher water solubility than their free bases.
Stability and Crystallinity
Acid-Base Considerations
Solubility Comparison: Free Base vs. Hydrochloride Salt
| Parameter | Free Base | Hydrochloride Salt |
|---|---|---|
| Water Solubility (25°C) | ~400 µg/mL | 5,500–6,000 µg/mL |
| log P (Octanol/Water) | 1.76 | 0.53 |
| Melting Point | Not reported | 180–185°C (decomposes) |
Data adapted from studies on structurally related piperazine sulfonamides.
Properties
IUPAC Name |
N-prop-2-ynylpiperazine-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S.ClH/c1-2-3-9-13(11,12)10-6-4-8-5-7-10;/h1,8-9H,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOXUUADYQCKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNS(=O)(=O)N1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride typically involves the reaction of prop-2-yn-1-amine with piperazine-1-sulfonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Structural Significance and Synthesis
N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride features a piperazine ring with a prop-2-yn-1-yl substituent and a sulfonamide group. This structure is crucial as it allows for diverse interactions with biological targets, making it a valuable scaffold for drug design. The synthesis typically involves multi-step reactions that enable the customization of the compound to enhance its biological profile.
Biological Activities
Research indicates that N-(prop-2-yn-1-yl)piperazine-1-sulfonamide exhibits a range of biological activities, including:
- Antimicrobial Activity: Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Antioxidant Properties: The compound may function as a multifunctional antioxidant, potentially useful in managing age-related diseases linked to oxidative stress .
- Inhibition of Enzymes: Its structural characteristics suggest interactions with enzymes related to disease processes, making it a candidate for developing inhibitors against specific targets such as N-myristoyltransferase, which is relevant in treating human African trypanosomiasis .
Antimicrobial Efficacy
A study focusing on the antimicrobial properties of piperazine derivatives highlighted the effectiveness of N-(prop-2-yn-1-yl)piperazine-1-sulfonamide against Staphylococcus aureus and Escherichia coli. The compound was synthesized and evaluated using disc diffusion methods, showing promising results compared to standard antibiotics .
Antioxidant Mechanisms
Research into multifunctional antioxidants has pointed out the potential of sulfonamide compounds like N-(prop-2-yn-1-yl)piperazine-1-sulfonamide in targeting reactive oxygen species (ROS). This dual-action mechanism could provide therapeutic benefits over traditional single-target drugs .
Enzyme Inhibition Studies
The compound's ability to inhibit enzymes such as N-myristoyltransferase was examined, revealing its potential as a lead compound for drug development aimed at treating trypanosomiasis. Modifications to enhance blood-brain barrier permeability were also explored, which is critical for developing effective treatments for central nervous system infections .
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive species can then interact with various biomolecules, leading to oxidative stress and other cellular effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations :
- Propargyl vs. Aryl Groups: The propargyl group in the target compound contrasts with the 2-methoxyphenyl group in 1-(2-methoxyphenyl)piperazine hydrochloride.
- Sulfonamide vs. Carboxamide : Sulfonamides are more acidic (pKa ~1–2) than carboxamides (pKa ~10–12), influencing solubility and protein-binding interactions .
- Heterocyclic Modifications : Compound 56C incorporates an indazole-sulfonamide group, demonstrating the versatility of sulfonamide piperazines in targeting diverse biological pathways .
Pharmacological and Physicochemical Properties
- 5-HT1A Receptor Affinity : 1-(2-Methoxyphenyl)piperazine derivatives exhibit significant binding to 5-HT1A receptors, suggesting that the target compound’s propargyl-sulfonamide structure may similarly modulate serotonergic pathways .
- Solubility : Sulfonamides generally exhibit lower solubility in aqueous media compared to carboxamides, which may influence formulation strategies .
Biological Activity
N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a prop-2-yn-1-yl group and a sulfonamide moiety. Its molecular formula is C₁₀H₁₄N₂O₂S·HCl, with a molecular weight of approximately 203.26 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for various pharmaceutical applications.
N-(prop-2-yn-1-yl)piperazine-1-sulfonamide interacts with biological targets such as enzymes and receptors involved in disease processes. Preliminary studies indicate that the compound may inhibit specific enzymes, potentially leading to therapeutic effects in conditions such as cancer and infectious diseases . The sulfonamide component is known for its broad-spectrum biological activity, including antibacterial, antifungal, and antitumor properties .
Antimicrobial Activity
Research has shown that sulfonamides, including N-(prop-2-yn-1-yl)piperazine-1-sulfonamide, exhibit significant antimicrobial properties. They have been effective against various bacterial strains, demonstrating both bactericidal and bacteriostatic effects. This activity is attributed to their ability to interfere with bacterial folate synthesis pathways .
Anticancer Potential
The compound has been evaluated for its anticancer activity against several cancer cell lines. In vitro studies suggest that it can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds structurally similar to N-(prop-2-yn-1-yl)piperazine have shown effectiveness against colon carcinoma cells, highlighting its potential as an anticancer agent .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of piperazine derivatives on human cancer cell lines. The results indicated that N-(prop-2-yn-1-yl)piperazine derivatives exhibited IC₅₀ values lower than 10 µM against various cancer types, suggesting potent anticancer activity. The mechanism was linked to the disruption of cell cycle progression and induction of apoptosis .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of sulfonamide derivatives, including N-(prop-2-yn-1-yl)piperazine. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. This indicates its potential as a lead compound for developing new antibiotics .
Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
